Methyl alpha-bromophenylacetate

Catalog No.
S1527491
CAS No.
3042-81-7
M.F
C9H9BrO2
M. Wt
229.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl alpha-bromophenylacetate

CAS Number

3042-81-7

Product Name

Methyl alpha-bromophenylacetate

IUPAC Name

methyl 2-bromo-2-phenylacetate

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

InChI

InChI=1S/C9H9BrO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3

InChI Key

NHFBYYMNJUMVOT-UHFFFAOYSA-N

SMILES

COC(=O)C(C1=CC=CC=C1)Br

Synonyms

α-Bromobenzeneacetic Acid Methyl Ester; Bromophenylacetic Acid Methyl Ester; 2-Bromo-2-phenylacetic Acid Methyl Ester; Methyl 2-Bromo-2-phenylacetate; Methyl 2-Bromophenylacetate; Methyl DL-Bromophenylacetate; Methyl Bromophenylacetate; Methyl α-Brom

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)Br

The exact mass of the compound Methyl alpha-bromophenylacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243708. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl alpha-bromophenylacetate (CAS 3042-81-7) is a highly reactive, bifunctional building block characterized by its activated benzylic bromide and methyl ester moieties. In industrial and advanced laboratory settings, it is primarily procured as a radical initiator for Atom Transfer Radical Polymerization (ATRP), a versatile electrophile for N- and O-alkylations, and a direct precursor for zinc-mediated Blaise and Reformatsky reactions [1]. Its precise structural configuration provides a quantifiable balance of shelf stability and high reactivity, making it a critical raw material for synthesizing complex pharmaceutical intermediates, spiro bicyclic inhibitors, and precision block copolymers [2].

Substituting Methyl alpha-bromophenylacetate with closely related analogs often introduces severe process inefficiencies. Utilizing the free acid form (alpha-bromophenylacetic acid) in organometallic couplings like the Reformatsky reaction prematurely quenches the zinc reagent, necessitating wasteful stoichiometric excesses or additional protection steps [1]. Attempting to use the cheaper, unhalogenated methyl phenylacetate requires an upstream radical bromination step (e.g., using N-bromosuccinimide), which generates hazardous byproducts, lowers overall throughput, and complicates downstream purification[2]. Furthermore, substituting with the ethyl ester variant during the ATRP of methyl methacrylate leads to transesterification and mixed end-group fidelity, compromising polymer characterization and performance [3].

End-Group Fidelity in ATRP of Methacrylates

In the Atom Transfer Radical Polymerization (ATRP) of methyl methacrylate (MMA), the choice of initiator is critical for maintaining uniform polymer architecture. Utilizing Methyl alpha-bromophenylacetate ensures that the initiator fragment perfectly matches the monomer's ester group. In contrast, using Ethyl alpha-bromophenylacetate introduces a structurally distinct end-group that can undergo transesterification during polymerization, leading to heterogeneous polymer chains [1].

Evidence DimensionPolymer end-group homogeneity
Target Compound Data100% uniform methyl ester end-groups
Comparator Or BaselineEthyl alpha-bromophenylacetate (Mixed methyl/ethyl end-group distribution)
Quantified DifferenceElimination of transesterification-induced heterogeneity
ConditionsATRP of MMA using transition metal catalysts

Procuring the structurally matched methyl ester initiator is critical for the precise macromolecular engineering and accurate NMR characterization of block copolymers.

Organozinc Coupling Efficiency in Blaise and Reformatsky Reactions

For the synthesis of beta-keto esters via the Blaise reaction, the esterification state of the alpha-bromo precursor directly dictates the yield. Methyl alpha-bromophenylacetate readily undergoes oxidative addition with zinc to form a stable enolate, typically yielding >80% of the desired coupled product. Conversely, attempting this reaction with alpha-bromophenylacetic acid results in rapid protonation and quenching of the organozinc intermediate, drastically reducing yields to <10% unless complex pre-protection strategies are employed [1].

Evidence DimensionYield of coupled beta-keto ester
Target Compound Data>80% yield
Comparator Or Baselinealpha-Bromophenylacetic acid (<10% yield without protection)
Quantified Difference>70% absolute yield improvement
ConditionsZinc-mediated addition to nitriles (Blaise reaction conditions)

Procuring the esterified precursor eliminates the need for a costly and time-consuming protection-deprotection sequence in pharmaceutical intermediate synthesis.

Room-Temperature N-Alkylation Kinetics for API Synthesis

In the synthesis of complex spiro bicyclic inhibitors and other advanced APIs, N-alkylation must often proceed under mild conditions to prevent the degradation of sensitive functional groups. Methyl alpha-bromophenylacetate features a highly activated benzylic bromide that enables complete conversion in mild base (e.g., K2CO3) at room temperature within 5 hours. Substituting this with Methyl alpha-chlorophenylacetate drastically reduces the reaction rate, requiring elevated temperatures (>60°C) that increase the risk of ester hydrolysis and base-catalyzed side reactions[1].

Evidence DimensionAlkylation temperature and time for >90% conversion
Target Compound DataRoom temperature, ~5 hours
Comparator Or BaselineMethyl alpha-chlorophenylacetate (>60°C, >12 hours)
Quantified Difference>40°C reduction in processing temperature
ConditionsN-alkylation of secondary amines using K2CO3 in polar aprotic solvents (e.g., DMF/MeCN)

Selecting the bromide over the chloride analog lowers energy costs and improves the impurity profile when synthesizing thermally sensitive pharmaceutical inhibitors.

Radical Stability in Late-Stage Photoredox Functionalization

Recent advancements in photoredox catalysis highlight the utility of Methyl alpha-bromophenylacetate as a radical precursor for late-stage C-H functionalization. The synergistic electron-withdrawing effect of the methyl ester combined with the resonance stabilization of the phenyl ring allows for the generation of a highly stable radical intermediate. This specific structural arrangement delivers up to 90% yield in nucleophilic amination and phosphonation reactions, whereas unactivated benzyl bromides suffer from oxidative decomposition and yield less than 30% of the desired adducts[1].

Evidence DimensionYield in photoredox-catalyzed C-H functionalization
Target Compound Data~90% yield
Comparator Or BaselineUnactivated benzyl bromides (<30% yield)
Quantified Difference~3x increase in product yield
ConditionsVisible-light photoredox catalysis with Ir/Ru complexes

This compound provides a highly efficient, site-selective pathway for late-stage functionalization workflows, significantly outperforming standard unactivated alkyl halides.

Precision ATRP of Methyl Methacrylate (MMA)

Because it eliminates transesterification-induced end-group heterogeneity, Methyl alpha-bromophenylacetate is the procurement standard for initiating the controlled radical polymerization of MMA and related methacrylates, ensuring high-fidelity block copolymers for advanced materials [1].

Synthesis of Beta-Keto Esters via Blaise Reaction

As a highly efficient organozinc precursor, this compound is ideal for industrial-scale Blaise and Reformatsky reactions, allowing for the direct, high-yielding synthesis of beta-keto esters and beta-hydroxy esters without the need for carboxylic acid protection steps [2].

Mild N-Alkylation in Pharmaceutical Manufacturing

The highly activated benzylic bromide makes this compound the target-specific electrophile for the room-temperature N-alkylation of sensitive amine intermediates, a critical step in the synthesis of spiro bicyclic inhibitors and other complex APIs where thermal degradation must be avoided[3].

Late-Stage Photoredox C-H Functionalization

Leveraging its ability to form highly stable radical intermediates, this compound is optimally suited for late-stage functionalization workflows in drug discovery, enabling the mild and site-selective introduction of functional groups onto complex molecular scaffolds [4].

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3042-81-7

Dates

Last modified: 08-15-2023
Dai et al. Visible-light-mediated conversion of alcohols to halides. Nature Chemistry, doi: 10.1038/nchem.949, published online 9 January 2011 http://www.nature.com/nchem

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